Canertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

EGFR HER2 ErbB-4 tyrosine kinase inhibitor Canertinib

Canertinib at a Glance

The table below summarizes key technical data for this compound, compiled from the search results.

| Attribute | Technical Summary |

|---|---|

| Drug Name | This compound (also known as CI-1033, PD-183805) [1] |

| Mechanism of Action | Irreversible pan-ERBB (EGFR/Her-2/ErbB-4) tyrosine kinase inhibitor [2] [1] |

| Current Status | Investigational; not approved in the US or other regions [1] |

| Associated Conditions | Investigated for breast cancer and lung cancer [1] |

| Key Preclinical Findings | • Ototoxicity: Dose-dependent hair cell loss in zebrafish & mouse models [3]. • Combination Therapy: Enhanced growth inhibition in ovarian cancer cell lines (OVCAR-5, SKOV-3) when combined with c-Met inhibitor PHA665752 [2]. |

Detailed Experimental Protocol

For your research purposes, here is a detailed methodology from a cited study on this compound's effect in 3D ovarian cancer cell models [2].

Cell Culture & 3D Model Generation:

- Cell Lines: OVCAR-5 and SKOV-3 ovarian cancer cell lines.

- Method: Culture plates were coated with poly-HEMA to create a non-adherent surface. Approximately 100,000 cells/well were seeded and incubated for 6 days to form 3D cell clusters and aggregates. Media was replaced every second day [2].

Drug Treatment:

- Compounds: this compound (CI-1033) and the c-Met inhibitor PHA665752.

- Preparation: Both inhibitors were dissolved in 100% DMSO, with final DMSO concentration normalized to <0.5% (v/v) across all samples.

- Synchronization: Cells were synchronized in serum-free media for 24 hours before treatment.

- Dosing: For combination studies, cells were treated with 3 µM this compound and 1 µM PHA665752 for 48 hours. PHA665752 was re-added after the first 24 hours [2].

Outcome Analysis:

- Cell Viability: After treatment, 3D aggregates were digested into single-cell suspensions using trypsin-EDTA, and viable cells were counted manually with a hemocytometer [2].

- Signaling Pathways: The expression and phosphorylation of key signaling proteins downstream of EGFR, Her-2, and c-Met were analyzed (methodology implied but not fully detailed in the excerpt) [2].

A New Generation: Zongertinib

During the search, it was clear that recent development efforts have shifted towards more selective agents. Zongertinib, which received FDA accelerated approval in August 2025, is a prime example [4] [5]. The following diagram contrasts the fundamental targeting differences between this compound and Zongertinib.

Comparison of ERBB receptor targeting profiles between this compound and Zongertinib.

The clinical efficacy and safety data for Zongertinib from the Beamion LUNG-1 trial is summarized in the table below.

| Cohort | Patient Population | Sample Size (N) | Objective Response Rate (ORR) | Grade 3+ Adverse Events (AEs) |

|---|---|---|---|---|

| Cohort 1 | Pre-treated, HER2 TKD-mutated NSCLC (no prior HER2 TKI/ADC) | 75 | 71% [6] [7] | 17% [6] [7] |

| Cohort 5 | Pre-treated, HER2 TKD-mutated NSCLC (prior HER2 ADC) | 31 | 48% [6] [7] | 3% [6] [7] |

| FDA Approved Population | Pre-treated, non-squamous NSCLC with HER2 TKD mutations | 71 | 75% [4] | Information in Prescribing Info [4] |

Interpretation and Forward Look

- This compound's Profile: The data confirms this compound is a broad-spectrum, irreversible pan-ERBB inhibitor. Its development appears to have been limited by toxicity concerns (e.g., ototoxicity) and the advent of agents with better safety profiles [3].

- The Shift to Selective Inhibition: Zongertinib exemplifies the industry's move towards highly selective HER2 inhibition. Its design spares EGFR, which is linked to a more favorable safety profile, notably less severe rash and diarrhea compared to earlier TKIs [6] [7].

- Research Context: this compound remains a useful tool in preclinical research for understanding pan-ERBB inhibition. Its combination with other targeted agents, as shown in the protocol, represents a viable strategy to explore for overcoming resistance [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. A Combination of Two Receptor Tyrosine Kinase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound–Induces Ototoxicity in Three Preclinical Models [pmc.ncbi.nlm.nih.gov]

- 4. FDA grants accelerated approval to zongertinib for non- ... [fda.gov]

- 5. The development of Zongertinib for HER2-mutant NSCLC [pubmed.ncbi.nlm.nih.gov]

- 6. AACR 2025: Oral HER2-targeted therapy zongertinib ... [ecancer.org]

- 7. AACR 2025: Study Confirms Zongertinib to Demonstrates ... [oncozine.com]

Comprehensive Technical Guide to the Irreversible EGFR Inhibitor Canertinib

Chemical and Drug Profile

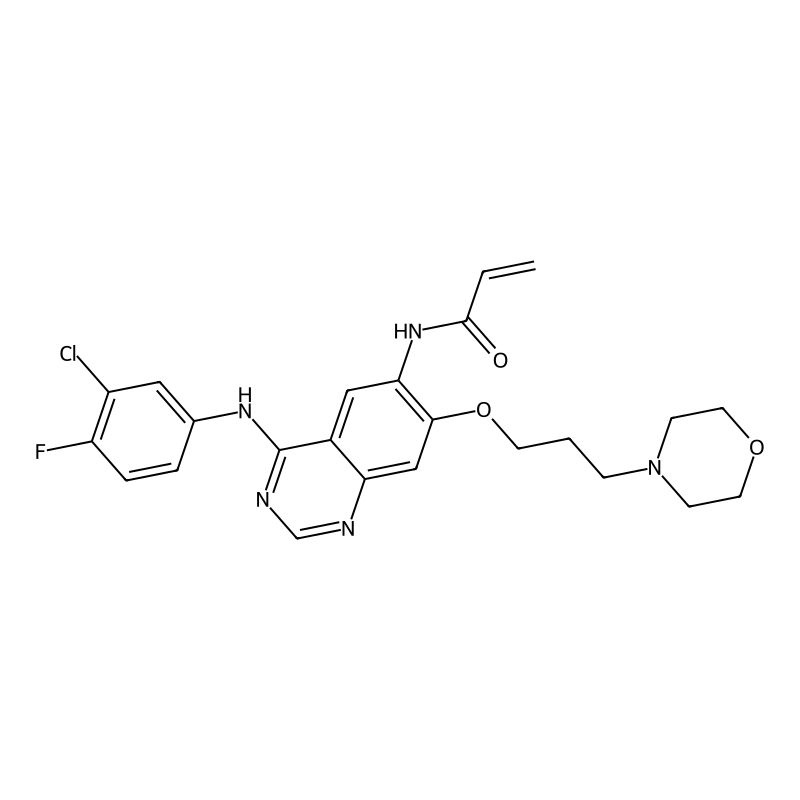

Canertinib (development code CI-1033) is a potent, low molecular weight, quinazoline-based synthetic compound that functions as an irreversible pan-ERBB inhibitor [1] [2]. Its core structure features an aminoquinazoline ring system, which is common among many EGFR inhibitors, and a critical acrylamide side chain that acts as a Michael acceptor, enabling covalent bond formation with its target kinases [1].

Mechanism of Action

This compound's mechanism is characterized by its irreversible and broad-spectrum inhibition of the ERBB family.

- Irreversible Covalent Binding: The acrylamide moiety in this compound's structure forms a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinases. Specifically, it alkylates Cys797 of EGFR, Cys805 of ErbB2, and analogous cysteines in ErbB3 and ErbB4 [1]. This covalent modification differentiates it from reversible ATP-competitive inhibitors and leads to sustained suppression of kinase activity, even after plasma concentrations of the drug have declined [1].

- Pan-ERBB Inhibition: this compound inhibits all four members of the ERBB family (EGFR/ErbB1, HER2/ErbB2, ErbB3, and ErbB4), making it a "pan-ERBB" inhibitor [3] [2]. It demonstrates rapid and irreversible inhibition of the tyrosine kinase activity of these receptors [2].

The following diagram illustrates the key signaling pathway targeted by this compound and its mechanism of action at the molecular level.

ERBB Signaling Pathway and this compound's Pan-ERBB Inhibition Mechanism.

Preclinical Data Summary

Preclinical studies have evaluated this compound's efficacy across various cancer models and its potential side effects, including ototoxicity.

Table 1: Summary of Key Preclinical Findings for this compound

| Model System | Findings and Key Results | Reference |

|---|---|---|

| Tamoxifen-Resistant Breast Cancer (MCF-7/TamR cells) | Dose-dependent anti-proliferative & pro-apoptotic effects (2-3 fold apoptosis increase). Synergistic effect with cytotoxic drugs (paclitaxel, carboplatin). Downregulation of anti-apoptotic Bcl-2. | [4] |

| Zebrafish Larvae | Significant, dose-dependent ototoxicity in lateral line hair cells (0-500 μM range). | [3] |

| Mouse Models (C57BL/6J & CBA/CaJ) | Confirmed ototoxicity, evidenced by elevated ABR thresholds, reduced DPOAEs, and hair cell loss. Suggests evolutionarily conserved ERBB mechanism in hearing. | [3] |

| Xenograft Models (Various Cancers) | Sustained target inhibition (75% EGFR kinase inhibition 72 hrs post 40 mg/kg oral dose in mice). | [1] |

Clinical Trials and Development Status

This compound progressed to clinical trials but was ultimately discontinued due to a lack of sufficient efficacy and toxicity concerns.

Table 2: Summary of Clinical Trial Data and Development Status

| Trial Phase | Patient Population | Key Outcomes and Findings | Reference | | :--- | :--- | :--- | :--- | | Phase II | Advanced NSCLC (post-platinum-based chemotherapy) | Low response rates (2-4% across 50, 150, 450 mg doses). No difference in progression-free survival (PFS). Dose-dependent toxicities (diarrhea, rash). Concluded not suitable for NSCLC. | [1] | | Phase I/II (Various) | Refractory solid tumors (e.g., NSCLC, breast cancer) | Modest activity observed. Adverse effects included diarrhea, asthenia, stomatitis, and persistent rash. | [3] [1] | | Overall Status | Discontinued from clinical development. Not pursued as a treatment for NSCLC or other cancers in later-stage trials. | [2] |

Experimental Protocols for Key Assays

This section details methodologies from pivotal preclinical studies on this compound.

In Vitro Cell Viability and Apoptosis Assay (Tamoxifen-Resistant Breast Cancer)

This protocol is used to assess the anti-proliferative and pro-apoptotic effects of this compound, alone or in combination with other chemotherapeutic agents [4].

Workflow for In Vitro Assessment of this compound Efficacy.

Materials:

- Cell Lines: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TamR, T47D/TamR) and their wild-type counterparts [4].

- Drugs: this compound (CI-1033), cytotoxic drugs (e.g., paclitaxel, carboplatin, etoposide, vinorelbine) [4].

- Media: RPMI-1640 without phenol red, supplemented with 5% charcoal-stripped fetal calf serum [4].

Procedure:

- Cell Seeding and Treatment: Seed cells in 96-well plates at a standard density (e.g., 40,000 cells/cm²). After 24 hours, replace the medium with one containing this compound at varying doses (e.g., 1-10 μM), either alone or in combination with cytotoxic drugs [4].

- Viability Assessment (MTT Assay): After the treatment period (e.g., 48 hours or 9 days), add MTT reagent to each well and incubate. Dissolve the resulting formazan crystals and measure the absorbance at 570 nm. Express cell viability as a percentage of the untreated control [4].

- Apoptosis Detection (Flow Cytometry): Seed cells in a 24-well plate. Post-treatment, expose cells to FITC-dextran. After trypsinization, analyze cell suspensions using a flow cytometer to quantify the population of apoptotic cells [4].

- Protein Analysis (Western Blot): Lyse treated cells on ice using a RIPA buffer containing protease and phosphatase inhibitors. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., against Bcl-2, phosphorylated Rb, total EGFR). Detect using an enhanced chemiluminescence system [4].

In Vivo Ototoxicity Assessment in Zebrafish and Mouse Models

This protocol describes the methodology for evaluating the ototoxic side effect of this compound in preclinical animal models [3].

Materials:

- Animal Models: Zebrafish larvae (5 days post-fertilization), young adult mice (e.g., C57BL/6J, CBA/CaJ) [3].

- Drug: this compound in appropriate vehicle [3].

Procedure:

Zebrafish Hair Cell Counting:

- Treatment: Expose free-swimming 5 dpf zebrafish larvae to variable doses of this compound (0-500 μM) for one hour in a 48-well plate [3].

- Fixation and Staining: Anesthetize and fix larvae in 4% paraformaldehyde. Incubate with anti-parvalbumin primary antibody to label hair cells, followed by an Alexa Fluor-conjugated secondary antibody [3].

- Imaging and Analysis: Image specific neuromasts (SO1, SO2, O1, OC1) using a fluorescence microscope. Count hair cells and present results as the mean survival percentage compared to the control group [3].

Mouse Auditory Function Testing:

- Treatment: Administer this compound to mice via a chosen route (e.g., intraperitoneal injection) at established dosages [3].

- Auditory Brainstem Response (ABR): Place anesthetized mice in a sound-attenuating chamber. Deliver acoustic stimuli (clicks or tone pips) through a speaker. Record evoked potentials via subcutaneous electrodes to determine hearing thresholds [3].

- Distortion Product Otoacoustic Emissions (DPOAEs): Measure sound waves emitted by the cochlea in response to two pure-tone frequencies (f1 and f2) to assess outer hair cell function. A reduction in DPOAE amplitude indicates ototoxicity [3].

- Cochlear Histology: Following functional tests, perfuse and fix cochleae. Dissect, stain (e.g., with phalloidin for hair cell stereocilia), and examine under a microscope to count surviving hair cells [3].

Comparison with Other EGFR Inhibitors and Conclusion

Table 3: this compound Compared with Other Generations of EGFR Inhibitors

| Feature | This compound (Pan-ERBB) | 1st Gen (e.g., Gefitinib) | 2nd Gen (e.g., Afatinib) | 3rd Gen (e.g., Osimertinib) |

|---|---|---|---|---|

| Target Profile | Pan-ERBB (EGFR, HER2, HER3, HER4) | Selective EGFR | EGFR, HER2 (ErbB2) | EGFR T790M mutant, sparing wild-type |

| Inhibition Type | Irreversible | Reversible | Irreversible | Irreversible |

| Key Mechanism | Covalent binding to Cys797/805 | ATP-competitive | Covalent binding to Cys797 | Covalent binding to Cys797 in mutants |

| Primary Indication | (Discontinued) | NSCLC | NSCLC | T790M+ NSCLC |

| Key Limitation | Low efficacy in trials, toxicity (ototoxicity, diarrhea/rash) | T790M acquired resistance | Toxicity from wild-type EGFR inhibition | Resistance (e.g., C797S mutation) |

Conclusion and Future Perspectives

This compound served as a pioneering irreversible pan-ERBB inhibitor, providing a proof-of-concept for covalent inhibition and informing the development of later-generation agents [1] [2]. However, its clinical development was halted due to a combination of modest efficacy in Phase II trials and dose-limiting toxicities, including diarrhea, rash, and preclinical evidence of ototoxicity [3] [1].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound–Induces Ototoxicity in Three Preclinical Models [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of this compound on Sensitivity of Cytotoxic Drugs in Tamoxifen-Resistant Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Biological Activity

Canertinib is classified as a pan-ErbB inhibitor because it irreversibly blocks the activity of all members of the epidermal growth factor receptor (EGFR) family (ErbB1, ErbB2, ErbB3, and ErbB4) [1] [2]. Its mechanism and key biological activities are detailed below.

| Aspect | Details |

|---|---|

| Irreversible Binding | Contains acrylamide moiety that acts as a Michael acceptor, forming a covalent bond with cysteine residue (Cys797) in ATP-binding pocket of EGFR [3] [4]. |

| Primary Enzyme Inhibition (IC₅₀) | EGFR (IC₅₀ 0.8 nM), HER-2 (IC₅₀ 19 nM), ErbB-4 (IC₅₀ 7 nM) [5]. |

| Cellular & Preclinical Effects | Induces caspase-mediated apoptosis, inhibits important signaling pathways (Akt, Erk1/2), down-regulates anti-apoptotic protein Bcl-2, reverses resistance to tamoxifen in breast cancer cells [6] [2]. |

| Transporter Interactions | Substrate for OATP1B3 transporter (may affect hepatic disposition); not an inhibitor of OATP1B1 or OATP1B3 [5]. |

The following diagram illustrates the mechanism by which this compound induces apoptosis in cancer cells:

This compound's signaling pathway and pro-apoptotic mechanism.

Experimental Evidence and Protocols

The following methodologies are representative of key experiments used to characterize this compound's activity.

Cell-Based Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify this compound-induced programmed cell death [2].

- Cell Seeding: Seed cells (e.g., MCF-7/TamR breast cancer cells) at 40,000 cells/cm² in a 24-well plate and culture overnight.

- Treatment: Treat cells with this compound at desired concentrations. Studies often use a range from 1 μM to 10 μM.

- Detection: After treatment, trypsinize cells, pellet by centrifugation, and resuspend in PBS.

- Analysis: Analyze cells using a flow cytometer to detect apoptotic markers (e.g., Annexin V staining).

Western Blot Analysis for Target Protein Expression

This method confirms the effect of this compound on protein expression and phosphorylation [6] [2].

- Cell Lysis: Lyse treated cells on ice with a RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: Centrifuge lysates and quantify protein concentration in the supernatant.

- Gel Electrophoresis: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Immunoprobing: Block membrane and probe with primary antibodies (e.g., anti-phospho-EGFR, anti-Bcl-2, anti-caspase-3), followed by HRP-conjugated secondary antibodies.

- Detection: Use an enhanced chemiluminescence (ECL) system to detect protein bands. This compound treatment shows decreased phosphorylation of EGFR, Akt, and Erk1/2, and cleavage of caspases and PARP.

Clinical Development and Potential

This compound advanced to Phase II clinical trials for various cancers, including NSCLC and metastatic breast cancer [3] [1]. However, development was discontinued as it showed limited efficacy and dose-dependent toxicities (e.g., diarrhea, skin rash) in NSCLC patients, making it unsuitable for further development as a single agent for that indication [5] [3].

Research continues to explore its potential in other areas, particularly in reversing drug resistance.

- Reversal of Tamoxifen Resistance: In tamoxifen-resistant breast cancer cells (MCF-7/TamR), this compound (1-10 μM) significantly inhibited proliferation and induced apoptosis, suggesting a potential strategy to overcome resistance [2].

- Synergy with Cytotoxic Drugs: Studies show this compound can enhance the sensitivity of resistant cancer cells to conventional chemotherapy drugs like paclitaxel, carboplatin, and etoposide [2].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. The Effect of this compound on Sensitivity of Cytotoxic Drugs in ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The pan-ErbB tyrosine kinase inhibitor this compound induces ... [pubmed.ncbi.nlm.nih.gov]

The HER Family as a Therapeutic Target in Ovarian Cancer

The human epidermal growth factor receptor (HER) family consists of four members: EGFR (HER1), HER2, HER3, and HER4 [1]. These receptors are implicated in the progression of ovarian cancer [1]. The table below summarizes the expression and clinical significance of these receptors.

| Receptor | Expression in Ovarian Cancer | Associated Clinical Outcomes |

|---|---|---|

| EGFR (HER1) | 30–70% of cases [1] | Poor progression-free survival, advanced tumor grade, greater residual tumor mass [1] |

| HER2 | 6–30% of cases; higher in mucinous (19%) and clear cell (14%) subtypes [1] | Poor prognosis [1] |

| HER3 | 30–80% of cases [1] | Poor clinical outcome; average survival 1.8 years (high expr.) vs. 3.3 years (low expr.) [1] |

| HER4 | Conflicting data; some studies show increased expression in malignant tissues [1] | Possible correlation with chemotherapy resistance in serous ovarian cancer [1] |

When activated, these receptors form dimers and trigger several key downstream signaling pathways that promote cancer cell survival and growth, including the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway [1]. The following diagram illustrates these signaling relationships:

Established HER-Targeting Agents in Ovarian Cancer

Research and clinical trials have largely focused on two main classes of drugs targeting the HER family: monoclonal antibodies and tyrosine kinase inhibitors (TKIs) [1]. Canertinib is a TKI.

The table below summarizes the mechanism of action and clinical findings for key agents, which illustrates the mixed success of HER-targeting in ovarian cancer to date.

| Drug Name | Class | Primary Target | Key Clinical Findings in Ovarian Cancer |

|---|---|---|---|

| Trastuzumab | mAB | HER2 | Limited efficacy; a phase II trial (n=41) showed an overall response rate of 7.3% [1]. |

| Pertuzumab | mAB | HER2 (dimerization) | In a phase II trial, showed better progression-free survival (5.3 months) in platinum-resistant ovarian cancer patients with low HER3 [1]. |

| Cetuximab | mAB | EGFR | Preclinical studies show activity, but clinical trials have failed to demonstrate significant benefit [2]. Can induce antibody-dependent cellular cytotoxicity (ADCC) [2]. |

| Gefitinib, Erlotinib | TKI | EGFR | Limited single-agent activity in clinical trials [1] [2]. |

| Trastuzumab Deruxtecan (T-DXd) | Antibody-Drug Conjugate (ADC) | HER2 | Early-phase trials show promise; one case report noted a response in a patient with mucinous ovarian cancer [3]. |

Research Gaps and Future Directions for Pan-HER Inhibitors

The limited clinical success of agents targeting single HER receptors (like EGFR or HER2 alone) is often attributed to compensatory mechanisms and inherent resistance within the complex HER signaling network [1] [2]. This rationale supports the investigation of pan-HER inhibitors like this compound, which simultaneously block multiple HER family members.

Key research questions that remain open include:

- The precise efficacy of pan-HER inhibition in specific histological subtypes of ovarian cancer.

- The role of pan-HER inhibitors in overcoming resistance to platinum-based chemotherapy.

- The potential of combining pan-HER inhibitors with other agents, such as immunotherapies or other targeted drugs.

References

The Pan-ErbB Inhibitor Class and Mechanism

Pan-ErbB inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that target all or multiple members of the ErbB family (also known as the HER family): EGFR (HER1), HER2, HER3, and HER4 [1] [2]. Canertinib (CI-1033) is a first-generation, irreversible pan-ErbB inhibitor.

The diagram below illustrates the core mechanism of action of irreversible pan-ErbB inhibitors like this compound in suppressing the ErbB signaling network.

Irreversible pan-ErbB inhibitors block kinase activity and downstream signaling.

Unlike reversible inhibitors, this compound forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to prolonged suppression of tyrosine kinase activity and downstream signaling pathways (PI3K/Akt and MAPK) that drive cancer cell proliferation and survival [1] [3] [2].

Comparative Pan-ErbB Inhibitor Profiles

The table below summarizes key agents within the pan-ErbB inhibitor class for comparison. This compound is included based on its known research profile, while others are later-developed drugs.

| Inhibitor (Example) | Targets (ErbB Family) | Reversibility | Key Research/Clinical Notes |

|---|---|---|---|

| This compound (CI-1033) | EGFR, HER2, HER4 [3] | Irreversible | First-generation; investigated in early-phase clinical trials over a decade ago [3]. |

| Neratinib | EGFR, HER2, HER4 [2] | Irreversible | Approved for extended adjuvant treatment of early-stage HER2+ breast cancer [2]. |

| Pyrotinib | EGFR, HER2, HER4 [1] | Irreversible | Approved in China for HER2+ metastatic breast cancer; potent activity in preclinical models [1]. |

| Afatinib | EGFR, HER2, HER4 [1] [2] | Irreversible | Approved for EGFR-mutant NSCLC; studied in breast cancer but did not demonstrate efficacy in phase 3 trials [2]. |

| Lapatinib | EGFR, HER2 [2] | Reversible | Approved for HER2+ metastatic breast cancer; was studied in neoadjuvant and adjuvant settings but use is limited due to toxicity and limited efficacy improvement over newer agents [2]. |

| Tucatinib | HER2 (highly selective) [2] | Reversible | Approved for HER2+ metastatic breast cancer; noted for high selectivity for HER2 over EGFR, which may improve its tolerability [2]. |

Experimental Methodology Overview

While specific protocols for this compound will vary by study, the following outlines a standard methodology for profiling drug response in cancer cell lines, as reflected in the literature [3].

1. Cell Line Preparation

- Cell Panel: Utilize a panel of genetically characterized cancer cell lines (e.g., from ATCC), including models with HER2 amplification, HER2 mutations, or EGFR mutations to assess the drug's spectrum of activity [3].

- Culture: Maintain cell lines in recommended media and passage them regularly to ensure logarithmic growth. Authenticate cell lines via STR profiling and confirm the mutation status of relevant genes (EGFR, HER2) via NGS [3].

2. Drug Treatment and Proliferation Assay

- Compound Preparation: Prepare a stock solution of this compound in DMSO, followed by serial dilution in culture medium to create a multi-point dose-response series (e.g., 9-point dilution) [3].

- Cell Seeding and Dosing: Seed cells in 384-well plates and incubate overnight. Add the serial drug dilutions to the plates.

- Incubation and Measurement: Incubate cells with the drug for a set period (e.g., 72 hours). Measure cell viability/proliferation using a luminescent (e.g., ATPlite) assay [3].

- Data Analysis: Calculate percentage growth relative to untreated controls. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis [3].

3. Biomarker and Mechanism Studies

- Western Blotting: Analyze changes in phosphorylation (activation) of ErbB receptors (p-EGFR, p-HER2) and key downstream effectors (p-Akt, p-MAPK) in treated vs. control cells to confirm on-target mechanism [3].

- Genetic Biomarker Analysis: Cross-reference drug sensitivity data (IC50 values) with cell line genomic data (mutations, copy number variation, gene expression) from databases like COSMIC or CCLE to identify novel genetic markers of response or resistance [3].

References

The Role of Cys797 in EGFR-TKI Binding

The cysteine residue at position 797 (Cys797) in the kinase domain of EGFR is a critical target for several classes of tyrosine kinase inhibitors (TKIs). The binding mechanism involves the formation of a covalent bond.

| Item | Description |

|---|---|

| Target Residue | Cys797 (in EGFR; equivalent to Cys805 in ERBB2) [1] |

| Chemical Reaction | Michael addition [2] |

| Reactive Group | Acrylamide (a Michael acceptor) present in the drug [2] [3] |

| Bond Formed | Irreversible covalent bond [4] [2] |

This covalent mechanism was first established through structure-based drug design. Research showed that inhibitors could be engineered with a thiol group to form a disulfide bond with Cys797, leading to potent and selective inactivation of EGFR [1]. The acrylamide group in modern irreversible inhibitors performs a similar function, forming a permanent covalent bond that provides prolonged inhibition of the receptor [2] [3].

Experimental Protocols for Studying Cys797 Binding

The following methodologies are used to characterize the binding of inhibitors to Cys797 and the functional consequences.

Experimental workflow for characterizing Cys797-targeting inhibitors

- In Vitro Kinase Assays: These measure the direct inhibition of EGFR kinase activity. A phosphorylated EGFR TR-FRET cellular detection kit is used. Cells are seeded in plates, treated with serially diluted drugs, and fluorescence is measured. The IC50 (half-maximal inhibitory concentration) is calculated using software like GraphPad Prism with a log(inhibitor) vs. response model [5].

- Cell-Based Viability and Apoptosis Assays: The CellTiter-Glo assay determines cell viability by measuring ATP in metabolically active cells. For apoptosis, an Annexin V-FITC/PI apoptosis detection kit is used with flow cytometry analysis [5].

- Assessment of Signaling Pathways: Western blot analysis is performed to detect phosphorylation levels of EGFR and key downstream proteins like AKT and ERK, showing whether the inhibitor successfully blocks the pathway [6] [5].

- Mutagenesis Studies: The C797S mutation is introduced using a QuikChange site-directed mutagenesis kit. This confirms the specificity of an inhibitor for Cys797, as the mutation abolishes covalent binding and confers resistance [6] [7].

- In Vivo Efficacy Studies: Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in mice are used. Mice are inoculated with cancer cells and treated with the drug. Tumor volume is measured regularly, and Tumor Growth Inhibition (TGI) is calculated [5].

The Clinical Significance of Cys797 and Its Mutation

The following diagram illustrates how targeting Cys797 has driven the development of EGFR inhibitors and how resistance emerges.

Evolution of EGFR TKIs and resistance mechanisms

- C797S Mutation and Resistance: The C797S mutation substitutes cysteine with serine, removing the critical thiol group needed for covalent bond formation with irreversible inhibitors [4] [6] [2]. This is a major resistance mechanism to second-generation (Afatinib, Dacomitinib) and third-generation (Osimertinib) TKIs [4] [2] [3].

- Allelic Context of C797S: The effectiveness of subsequent treatments depends on whether the C797S and T790M mutations are on the same allele (in cis) or different alleles (in trans) [6].

- Development of Fourth-Generation TKIs: The C797S mutation has driven the development of fourth-generation EGFR TKIs. These aim to overcome triple mutations via non-covalent (reversible) inhibition or allosteric inhibition [4] [3] [5]. Several candidates like BLU-945, BBT-176, and HS-10375 are in early clinical trials [3] [5].

References

- 1. Structure-based design of a potent, selective, and irreversible inhibitor... [pubmed.ncbi.nlm.nih.gov]

- 2. A clinical review on third and fourth generation EGFR ... [sciencedirect.com]

- 3. A review of fourth-generation EGFR tyrosine kinase ... [sciencedirect.com]

- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting ... [pmc.ncbi.nlm.nih.gov]

- 5. HS-10375, a selective EGFR C797S tyrosine kinase inhibitor ... [translational-medicine.biomedcentral.com]

- 6. The allelic context of the C797S mutation acquired upon ... [pmc.ncbi.nlm.nih.gov]

- 7. Structural pharmacological studies on EGFR T790M/C797S [sciencedirect.com]

General Experimental Parameters for TKI Studies

This table consolidates parameters from research on similar compounds like Erlotinib and Osimertinib [1] [2].

| Parameter | Typical Range / Examples | Notes & Considerations |

|---|---|---|

| Cell Lines | Varies by research focus (e.g., NSCLC, breast cancer lines) [1] [3]. | Select lines based on expression of target receptors (EGFR, HER2). Include both sensitive and resistant lines for mechanistic studies [1]. |

| Drug Preparation | Stock solution in DMSO [2]. | Final DMSO concentration in cell culture should be low (e.g., ≤0.1%) to avoid cytotoxicity. Prepare fresh working concentrations from stock in complete cell culture medium. |

| Dosing & Exposure| - Treatment duration: 24-72 hours [4].

- Concentration range: Establish a multi-point dose-response curve (e.g., 1 nM to 100 µM) [1]. | Include a vehicle control (DMSO-only). Determine the IC50 value from the dose-response curve. | | Cell Viability Assay| CellTiter-Glo 3D Assay [4], CCK-8, MTT. | The 3D assay is more relevant for spheroid models. Luminescent/colorimetric signals are quantified post-treatment to determine % viability. | | Key Mechanistic Assays| - Western Blot: Analyze phosphorylation of EGFR/HER2 and downstream proteins (AKT, ERK) [1] [5].

- Immunohistochemistry (IHC): Assess protein expression and localization in 2D/3D cultures [4]. | Harvest cells at appropriate timepoints after drug treatment for protein analysis. |

Workflow for Cell Viability and Mechanism Testing

The diagram below maps the core experimental sequence from cell preparation to data analysis.

Critical Considerations for Your Protocol Development

To establish a robust protocol for this compound, you will need to investigate and optimize several aspects:

- Cell Model Selection: The choice between 2D and 3D cultures is critical. 3D spheroids better mimic tumor morphology and drug penetration barriers but may show higher IC50 values and require longer drug internalization times compared to 2D monolayers [4].

- Drug Resistance Studies: For long-term studies, you can model acquired resistance by continuously exposing sensitive cells to increasing doses of this compound, mimicking clinical resistance patterns [1].

- Pathway Analysis: this compound is an irreversible pan-HER inhibitor. Your mechanistic analysis should include key nodes in the HER signaling network. The diagram below illustrates the primary signaling pathway and potential sites for inhibition.

References

- 1. Optimization of Dosing for EGFR-Mutant Non–Small Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evidence for the potential of EGFR inhibitors to ... [nature.com]

- 3. A Comprehensive Review of HER2 in Cancer Biology and ... [pmc.ncbi.nlm.nih.gov]

- 4. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture [link.springer.com]

- 5. induced in vivo tissue remodelling associated Trastuzumab ... in vitro [pmc.ncbi.nlm.nih.gov]

Foundational 3D Cell Culture Techniques

The core of your application note would be a robust 3D culture method. The following techniques, validated in oncology research, are highly relevant for developing an ovarian cancer model to test drugs like Canertinib.

Table 1: Scaffold-free 3D Culture Techniques for Spheroid Generation

| Technique | Core Principle | Key Advantages | Potential Challenges |

|---|---|---|---|

| Hanging Drop [1] [2] | Cells are seeded in droplets suspended from a dish lid; spheroids form by gravity at the liquid-air interface. | Simple, low-cost; no special equipment needed; produces uniform, reproducible spheroids [1]. | Low-throughput; difficult to handle and retrieve spheroids; medium evaporation can be an issue [1]. |

| Liquid Overlay | Cells are seeded on a non-adherent, round-bottom plate (e.g., ultra-low attachment plates). | Easy to use; suitable for high-throughput screening; compatible with automation [1]. | May require optimization to ensure consistent spheroid shape and size [1]. |

| Agitation-Based Methods (e.g., Spinner Flask) | Cells are kept in constant suspension by continuous stirring. | Can generate large quantities of spheroids; good for large-scale production [1]. | Shear stress may damage cells; can result in heterogeneous spheroid sizes [1]. |

For more complex models that include the extracellular matrix (ECM), scaffold-based techniques are used. A common method involves embedding pre-formed spheroids within a mixture of basement membrane extracts (like Matrigel) and type I collagen to study invasion and drug penetration [3] [2].

The diagram below outlines a potential workflow integrating these techniques for a drug-testing experiment.

Key Assays for Evaluating this compound Efficacy

Once your 3D model is established, the following assays can be used to quantitatively evaluate the effects of this compound.

Table 2: Key Assays for Drug Efficacy and Mechanism Analysis in 3D Models

| Assay Category | Specific Assay | Measurement | Relevance for this compound |

|---|---|---|---|

| Viability & Proliferation | ATP-based Luminescence (e.g., CellTiter-Glo 3D) | Quantifies metabolically active cells; more accurate in 3D than old colorimetric assays [3]. | Measures direct cytotoxic and cytostatic effects. |

| Live/Dead Staining (e.g., Calcein AM/Propidium Iodide) | Fluorescent imaging distinguishes live (green) from dead (red) cells within spheroids. | Visualizes spatial distribution of cell death (e.g., necrosis in core). | |

| Morphology & Invasion | Bright-field Microscopy & Size Analysis | Tracks spheroid growth/shrinkage over time using software like ImageJ [2]. | Measures growth inhibition. |

| Immunofluorescence (IF) / Immunohistochemistry (IHC) | Stains for specific proteins (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation) [3]. | Confirms on-target effect by showing downregulation of p-EGFR/HER2. | |

| Molecular Analysis | RNA/Protein Extraction from Spheroids | qRT-PCR, Western Blot to analyze gene/protein expression [3]. | Investigates effects on downstream pathways (e.g., PI3K/AKT, MAPK) [4] [5]. |

Scientific Context for Your Research

Although not a direct protocol, understanding these points will strengthen the rationale for your application note:

- Why 3D Models? 3D spheroids better mimic solid tumor features like nutrient/oxygen gradients, cell-ECM interactions, and drug resistance mechanisms seen in vivo, which are poorly represented in 2D cultures [1] [6]. Research shows cells in 3D models can exhibit reduced responsiveness to therapies like doxorubicin, highlighting their relevance for predictive drug testing [3].

- This compound's Mechanism: this compound is an irreversible pan-HER (EGFR/HER1, HER2, HER3, HER4) and EGFR tyrosine kinase inhibitor. In 3D models, targeting the HER family is crucial because receptor dimerization and downstream signaling (especially via the PI3K/AKT pathway) are critically influenced by the 3D architecture and tumor microenvironment [7] [4] [5].

- Ovarian Cancer Models: While the search results did not specify ovarian cell lines, commonly used lines in research include OVCAR, SKOV, and A2780. The choice of cell line (e.g., high-grade serous carcinoma model) should align with the specific research question.

How to Proceed Without a Direct Protocol

Given the absence of a ready-made protocol, I suggest the following path to create your application note:

- Adapt a General Workflow: Use the provided workflow and tables as a template.

- Select Your Model System: Choose a relevant ovarian cancer cell line (e.g., OVCAR-3, SK-OV-3) and determine the best 3D culture method (hanging drop for uniformity or U-plates for throughput).

- Establish Baseline Conditions: You will need to optimize key parameters, including:

- Cell Seeding Density: This is critical for generating spheroids of the desired size. A range of 500-1,000 cells/drop is a common starting point [2].

- Drug Treatment Schedule: Determine the appropriate duration of exposure (e.g., 72-96 hours) and the concentration range for this compound based on existing 2D literature.

- Matrix Composition: If studying invasion, test different ratios of collagen I and basement membrane extract.

References

- 1. Three-Dimensional In Vitro Tumor Spheroid Models for ... [pmc.ncbi.nlm.nih.gov]

- 2. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D ... [pmc.ncbi.nlm.nih.gov]

- 3. Cancer cells grown in 3D under fluid flow exhibit an ... [nature.com]

- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer [journals.lww.com]

- 5. Trastuzumab Mechanism of Action; 20 Years of Research ... [mdpi.com]

- 6. Three-dimensional in vitro culture models in oncology research [cellandbioscience.biomedcentral.com]

- 7. Mechanisms Underlying the Action and Synergism of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Guide to Liver Microsomal Metabolic Stability Assessment: Protocols and Applications in Drug Development

Introduction to Metabolic Stability Evaluation

Metabolic stability is a critical parameter in drug discovery that measures a compound's susceptibility to biotransformation by metabolic enzymes. The liver serves as the primary site for drug metabolism, with approximately 60% of marketed compounds being cleared by hepatic cytochrome P450 (CYP)-mediated metabolism [1]. Liver microsomes—subcellular fractions containing membrane-bound drug-metabolizing enzymes such as CYP enzymes—provide a valuable in vitro system for predicting intrinsic clearance and identifying metabolic soft spots [1] [2]. These systems are particularly useful during early discovery stages due to their ease of preparation, long-term storage capability, and adaptability to high-throughput screening formats [1].

The fundamental purpose of metabolic stability assessment is to rank compounds according to their metabolic liability, provide data for predicting in vivo clearance, and identify potential species-specific differences in drug metabolism [1]. This guide provides comprehensive protocols and application notes for conducting robust metabolic stability studies using liver microsomes, with specific examples and data interpretation frameworks relevant to drug development professionals.

Experimental Models for Metabolic Stability Assessment

Overview of In Vithepatic Systems

Multiple in vitro systems are available for assessing metabolic stability, each with distinct advantages and limitations. The most common systems include liver microsomes, hepatocytes, liver S9 fractions, and liver cytosol [2]. Liver microsomes primarily contain phase I enzymes, including cytochrome P450 (CYP) enzymes and flavin-containing monooxygenase (FMO) enzymes, making them ideal for initial metabolic stability screening [2]. Hepatocytes contain both phase I and phase II enzymes, providing a more complete representation of hepatic metabolism, but are less adaptable to high-throughput formats [3] [2]. Liver S9 fractions include both microsomal and cytosolic components, enabling assessment of both phase I and phase II metabolism [2], while liver cytosol is used primarily to evaluate cytosolic enzymes such as glutathione transferase (GST) and aldehyde oxidase (AO) [2].

Comparative Analysis of Hepatic Systems

Table 1: Comparison of In Vitro Systems for Metabolic Stability Assessment

| System | Enzymes Present | Primary Applications | Advantages | Limitations |

|---|---|---|---|---|

| Liver Microsomes | Phase I (CYP, FMO) | Initial metabolic stability screening, CYP-mediated clearance | High-throughput capability, cost-effective, focused on primary metabolic routes | Lacks Phase II metabolism and cellular context |

| Hepatocytes | Phase I & II, transporters | Comprehensive metabolism assessment, intrinsic clearance prediction | More physiologically relevant, contains full complement of hepatic enzymes | Limited lifespan in 2D culture, more resource-intensive |

| Liver S9 Fraction | Phase I & II (UGT, SULT, GST) | Broad metabolic profiling when microsomes are insufficient | Broader enzyme coverage than microsomes alone | May underrepresent some metabolic pathways |

| Liver Cytosol | Cytosolic (AO, GST) | Assessment of specific non-microsomal pathways | Targeted evaluation of cytosolic enzymes | Limited to specific metabolic routes |

Recent advances in hepatocyte culture systems have demonstrated that 3D spheroid cultures maintain metabolic stability for multiple weeks, whereas conventional 2D monolayer cultures rapidly deteriorate, making 3D systems superior for long-term metabolism studies [3]. When selecting an appropriate system, researchers should consider factors including metabolic enzymes of interest, throughput requirements, and the specific research questions being addressed.

Detailed Liver Microsomal Stability Protocol

Reagents and Equipment

- Liver microsomes: Species-specific (human, rat, mouse, etc.) pooled from multiple donors to minimize interindividual variability [1]

- Test compound: Canertinib or similar investigational compound dissolved in DMSO (typically 10 mM stock solution) [4]

- Co-factor: NADPH regeneration system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl₂; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase) [5] [4]

- Buffer: 0.1 M phosphate buffer, pH 7.4 [5]

- Internal standards: Compounds such as metoprolol [5] or albendazole [4] for LC-MS/MS analysis

- Equipment: Robotic liquid handling system (e.g., Tecan EVO), thermostated incubator, LC-MS/MS system, centrifuges [4]

Step-by-Step Procedure

Preparation of incubation mixture:

Initiation of reaction:

Time course sampling:

Sample processing:

Analytical conditions:

The following workflow diagram illustrates the complete experimental process:

Figure 1: Experimental Workflow for Microsomal Stability Assay

Automation and High-Throughput Applications

For large-scale screening, the protocol can be automated using robotic systems (e.g., Tecan EVO 200 with 96-channel head) [4]. Automated methods utilize 384-well formats and integrated UPLC/MS systems with automated data analysis, enabling measurement of intrinsic clearance for thousands of compounds [4]. One validated approach demonstrated capability to test over 3000 compounds with CYP3A4, providing robust data for computational modeling [4].

Data Analysis and Interpretation

Calculation of Metabolic Parameters

The substrate depletion method is used to determine in vitro half-life (t₁/₂) and intrinsic clearance (CLint) [1] [4]. The natural logarithm of the percent remaining parent compound is plotted against time, and the elimination rate constant (k) is determined from the slope of the linear regression [1].

The following equations are used:

- Elimination rate constant: k = (-slope)

- In vitro half-life: t₁/₂ = ln(2)/k

- Intrinsic clearance: CLint = (V × ln(2))/t₁/₂

Where V is the incubation volume per mg of microsomal protein (μL/mg) [1].

Classification of Metabolic Stability

Table 2: Metabolic Stability Classification Based on In Vitro Half-Life and Intrinsic Clearance

| Stability Category | Half-Life (min) | Intrinsic Clearance (μL/min/mg) | Predicted In Vivo Extraction | Interpretation |

|---|---|---|---|---|

| Highly stable | >30 | <10 | Low | Favorable for prolonged exposure, possible accumulation risk |

| Moderately stable | 10-30 | 10-50 | Moderate | Potentially balanced clearance profile |

| Moderately unstable | 5-10 | 50-100 | Moderate to High | May require dosage adjustment |

| Highly unstable | <5 | >100 | High | Likely poor bioavailability, short duration |

For reference, pemigatinib demonstrated moderate metabolic stability with a half-life of 27.29 minutes and intrinsic clearance of 25.40 μL/min/mg in human liver microsomes [6] [7]. In another study, UNC10201652 showed species-dependent variability with intrinsic clearances of 48.1, 115, and 194 μL/min/mg in human, mouse, and rat liver microsomes, respectively [5].

Data Interpretation Workflow

The following diagram illustrates the key considerations for interpreting microsomal stability data:

Figure 2: Data Interpretation Workflow for Microsomal Stability Studies

Critical Considerations and Troubleshooting

Common Technical Challenges

Several factors can impact the reliability and interpretation of microsomal stability data:

Vendor-related variability: Different microsome suppliers (e.g., Corning-Gentest vs. Xenotech) may show significant differences in metabolic stability results and metabolite formation due to variations in enzyme activity and composition [8]. One study found that vendor differences accounted for >3-fold variations in t₁/₂ values for 5.4% of compounds tested [8].

Underprediction of in vivo clearance: Microsomal CLint data may under predict in vivo clearance when: (1) important metabolic fates are not present in microsomes (e.g., UGT conjugation, cytosolic enzymes); (2) extrahepatic tissues contribute to metabolism; or (3) renal excretion is significant [1].

Enantiomer-specific metabolism: For racemic compounds, metabolic stability may differ significantly between enantiomers. Testing racemates may lead to misclassification if enantiomer CLint values differ by >10-fold [9]. When possible, test individual enantiomers separately.

Quality Control Measures

- Positive controls: Include known compounds with established clearance patterns (e.g., dextromethorphan and verapamil for human; diazepam and diphenhydramine for rodent studies) [5] [4]

- Negative controls: Always perform incubations without NADPH to identify non-enzymatic degradation [1] [5]

- Blank controls: Include matrix blanks without test compound to identify interfering components [1]

- Replicate consistency: Acceptable inter- and intra-day precision should be within ≤15% variability [6]

Advanced Applications and Integration

Metabolite Identification and Profiling

Liver microsomal stability assays can be extended to metabolite profiling and structural elucidation [1]. Using high-resolution mass spectrometry (HR-MS), researchers can characterize metabolic soft spots and identify potential reactive metabolites [3] [1]. For example, in studies with UNC10201652, metabolite identification revealed species-specific differences in metabolic pathways, including deethylations, oxidations, and glucuronidation [5].

Integration with Other ADME Data

Microsomal stability data should be interpreted in the context of other ADME parameters including:

- Plasma protein binding (influences free fraction available for metabolism)

- CYP reaction phenotyping (identifies specific enzymes responsible for metabolism)

- Hepatocyte data (provides complementary information on Phase II metabolism)

- Physicochemical properties (impact permeability and enzyme accessibility)

Conclusion

Liver microsomal metabolic stability assays represent a fundamental tool in early drug discovery for ranking compounds and predicting clearance. The protocols outlined herein provide a robust framework for generating high-quality data that can inform lead optimization strategies. When properly executed and interpreted with consideration of its limitations, microsomal stability data significantly contributes to the selection of viable drug candidates with favorable pharmacokinetic properties. As drug discovery evolves, integration of these classical approaches with novel in vitro systems like 3D hepatocyte spheroids and advanced predictive models will further enhance our ability to develop compounds with optimal metabolic characteristics.

References

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions [evotec.com]

- 2. Metabolic Stability in Drug Development: 5 Assays [labtesting.wuxiapptec.com]

- 3. Endogenous and xenobiotic metabolic stability of primary ... [pmc.ncbi.nlm.nih.gov]

- 4. An Automated High-Throughput Metabolic Stability Assay ... [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism and in vivo pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 6. metabolic stability evaluation in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 7. metabolic stability evaluation in human liver microsomes [pubs.rsc.org]

- 8. Consideration of Vendor-Related Differences in Hepatic ... [pmc.ncbi.nlm.nih.gov]

- 9. Interpretation of in Vitro Metabolic Stability Studies for ... [pmc.ncbi.nlm.nih.gov]

Application Note: UPLC-MS/MS for Metabolite Identification of Canertinib

Introduction and Objective

Canertinib (CI-1033) is an irreversible, pan-tyrosine kinase inhibitor targeting the ErbB (HER) family of receptors. Understanding its metabolic fate is crucial for drug development, assessing potential drug-drug interactions, and explaining inter-patient variability in response. This application note describes a robust, sensitive, and rapid method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the identification and characterization of this compound metabolites generated from in vitro incubations with Human Liver Microsomes (HLMs) [1] [2].

Experimental Design and Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

Materials and Instrumentation

Reagents and Chemicals

- This compound: High-purity reference standard (≥99%).

- Co-factors: NADPH Regenerating System (Solution A: NADP+, Solution B: Glucose-6-Phosphate, Solution C: Glucose-6-Phosphate Dehydrogenase).

- Human Liver Microsomes (HLMs): Pooled, mixed-gender.

- Solvents: Acetonitrile (ACN), Methanol, Water, Formic Acid, and Ammonium Formate, all of UPLC/MS grade.

- Internal Standard: A suitable structurally analogous or stable isotope-labeled compound.

UPLC-MS/MS System

- UPLC System: Acquity UPLC H-Class System or equivalent.

- Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) or equivalent.

- Mass Spectrometer: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQD) with an electrospray ionization (ESI) source.

- Software: MassLynx for instrument control and data acquisition.

Detailed Methodology

In Vitro Metabolic Incubation

The incubation procedure should be optimized based on preliminary experiments. A typical protocol is as follows [1] [2]:

- Incubation Mix: Prepare a 200 µL incubation mixture containing:

- 0.1 M Phosphate Buffer (pH 7.4)

- HLMs (0.5 mg/mL protein concentration)

- This compound (1-5 µM, below the Michaelis-Menten constant Km for linear kinetics)

- Pre-incubation: Allow the mixture to equilibrate for 5 minutes in a water bath at 37°C.

- Initiation: Start the reaction by adding the NADPH Regenerating System.

- Incubation: Allow the reaction to proceed for a predetermined time (e.g., 0-60 minutes).

- Termination: Stop the reaction at designated time points by adding 400 µL of ice-cold ACN containing the internal standard.

- Processing: Vortex mix vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Analysis: Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Analytical Conditions

The table below summarizes the optimized chromatographic and mass spectrometric parameters, adapted from methods for similar kinase inhibitors [1] [3] [2].

Table 1: Optimized UPLC-MS/MS Parameters for this compound Metabolite Identification

| Parameter Category | Specification | Details / Value |

|---|---|---|

| Chromatography | Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Column Temp. | 40 °C |

| | Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in ACN | | | Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95% to 5% B; 4.1-5.0 min: 5% B (equilibration) | | | Flow Rate | 0.3 mL/min | | | Injection Volume | 5 µL | | Mass Spectrometry | Ionization | Positive Electrospray (ESI+) | | | Capillary Voltage | 3.0 kV | | | Source Temp. | 150 °C | | | Desolvation Temp. | 500 °C | | | Desolvation Gas | 1000 L/Hr | | | Data Acquisition | Full Scan (m/z 100-700), Product Ion Scan, MRM | | | Cone Voltage / Collision Energy | Optimized for this compound and its metabolites |

Data Analysis and Metabolite Identification

- Chromatographic Analysis: Identify potential metabolites by observing new chromatographic peaks in incubated samples compared to zero-time controls.

- Mass Spectrometric Identification:

- Use full-scan MS to detect protonated molecules

[M+H]+of potential metabolites. - Perform product ion scans on these precursor ions to obtain structural information via fragmentation patterns.

- Identify metabolic soft spots by comparing the MS/MS spectra of metabolites with that of the parent drug (this compound). Common biotransformations include oxidation (+16 Da), demethylation (-14 Da), glucuronidation (+176 Da), and dealkylation.

- Use full-scan MS to detect protonated molecules

- Metabolic Stability Assessment: If quantifying the parent drug, use a calibration curve. Calculate apparent in vitro half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) using the following formulas [1] [2]:

- In vitro t₁/₂ = 0.693 / k, where

kis the elimination rate constant from the slope of the natural log of concentration vs. time plot. - Cl₍ᵢₙₜ₎ (µL/min/mg protein) = (0.693 / t₁/₂) * (Incubation Volume / Microsomal Protein).

- In vitro t₁/₂ = 0.693 / k, where

Method Validation

While full validation is required for quantification, key parameters should be verified for metabolite identification, including specificity, sensitivity, and system suitability [1] [3].

Table 2: Key Analytical Performance Data

| Analytical Parameter | Performance Result |

|---|---|

| Retention Time | To be determined (e.g., ~2.5 min for parent) |

| Linearity Range | 1 - 3000 ng/mL (for parent drug quantification) |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |

| Intra-day Accuracy | -2.87% to 4.11% |

| Intra-day Precision (RSD%) | 0.46% to 6.99% |

Troubleshooting and Notes

- Low Metabolite Signal: Ensure the NADPH Regenerating System is fresh and active. Optimize protein and substrate concentrations.

- Poor Chromatography: Condition the column thoroughly. Check mobile phase pH and composition. Ensure samples are properly centrifuged.

- Ion Suppression: Use a stable isotope-labeled internal standard for this compound to correct for any matrix effects, if performing quantification.

References

Experimental Workflow for Drug Metabolism and Transport Studies

The diagram below outlines a comprehensive workflow for characterizing a drug's metabolic stability and transporter interactions, integrating key methodologies from the search results.

Protocol 1: Membrane Vesicle Uptake Studies

This protocol is adapted from a study characterizing L-carnitine transport and provides a robust method for investigating drug-transporter interactions [1].

Methodology Details

- Membrane Preparation: Brush-border and basolateral membrane vesicles are isolated from target tissues (e.g., kidney, intestine) of relevant species (e.g., mouse) using a magnesium precipitation and differential centrifugation method [1].

- Vesicle Characterization: Vesicle purity and functionality are validated by measuring the activity of marker enzymes (e.g., alkaline phosphatase for brush-border) and demonstrating Na⁺-dependent transport of a known substrate [1].

- Uptake Assay:

- Incubation Medium: 10 mM HEPES/Tris, 300 mM mannitol, 0.1 mM MgSO₄, pH 7.4 [1].

- Transport Initiation: Uptake is initiated by adding the drug (e.g., Canertinib) to the vesicle suspension in either a Na⁺-containing or K⁺-containing buffer to assess Na⁺-dependence [1].

- Termination & Analysis: The reaction is stopped with ice-cold buffer. Vesicles are collected on a filter, washed, and the amount of accumulated drug is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Key Experimental Parameters to Test

| Parameter | Experimental Condition | Control Condition | Purpose |

|---|---|---|---|

| Na⁺ Dependence | 100 mM NaCl | 100 mM KCl | Identify sodium-dependent transport [1] |

| Time Course | 5, 15, 30, 60, 120 sec | - | Determine uptake kinetics and linearity [1] |

| Concentration Dependence | 1 µM - 100 µM | - | Calculate Km and Vmax [1] |

| Temperature Dependence | 37°C | 4°C | Confirm carrier-mediated process [1] |

| Chemical Inhibition | + Inhibitor (e.g., Verapamil, Valproate) | No inhibitor | Identify specific transporter involvement [1] |

Protocol 2: Metabolomic Profiling in Preclinical Models

This protocol uses mass spectrometry-based metabolomics to identify systemic metabolic consequences of drug treatment or a specific genetic phenotype, as demonstrated in a study on PPARα knockout mice [2].

Methodology Details

- Sample Collection: Collect plasma, liver, and skeletal muscle tissues from animal models (e.g., PPARα⁻/⁻ mice and wild-type controls) under both fed and fasted states to assess metabolic flexibility [2].

- Sample Preparation:

- Tissue Homogenization: Snap-frozen tissues are ground in a liquid nitrogen-chilled mortar and pestle. Approximately 50 mg of powder is suspended in water, homogenized, sonicated, and centrifuged [2].

- Metabolite Extraction: Use appropriate solvents (e.g., methanol:acetonitrile:water) to extract a broad range of metabolites from plasma and tissue supernatants.

- Metabolite Analysis:

- Platform: Targeted quantitative mass spectrometry (LC-MS/MS) [2].

- Analytes:

Key Metabolite Panels for Analysis

| Metabolite Panel | Key Analytes | Biological Interpretation | Relevance to Drug Action |

|---|---|---|---|

| Acylcarnitine Profile | C2, C4, C8, C16, C18:1 | β-oxidation flux, metabolic bottlenecks [2] | Reveals off-target effects on mitochondrial function |

| Free Carnitine | L-Carnitine | Overall carnitine pool status [2] [3] | Indicates impact on biosynthesis or transport |

| Amino Acids | Branched-chain (Leu, Ile, Val), Ala, Gln | Amino acid catabolism, ureagenesis [2] | Uncovers effects on protein metabolism |

| Organic Acids | Lactate, Succinate, Fumarate | Glycolysis, TCA cycle integrity [2] | Assesses overall energy metabolism |

Roadmap for this compound-Specific Investigation

To build a complete application note for this compound, you would need to follow this investigative path:

- Initial Screening: Employ the Membrane Vesicle protocol to determine if this compound is a substrate for key human and preclinical species transporters like OCTN2, OATs, or OCTs [1] [4] [5].

- Metabolite Identification: Use the Metabolomic Profiling approach to identify and quantify this compound's metabolites generated by liver microsomes or hepatocytes from human, mouse, and rat.

- In Vivo Validation: Conduct animal studies (e.g., in wild-type and transporter-deficient models) to confirm the relevance of in vitro findings, measuring plasma and tissue levels of this compound and its metabolites [2].

- Data Integration: Correlate transporter interaction data with metabolite profiles to build a comprehensive cross-species comparison and identify potential metabolic liabilities or drug-interaction risks.

References

- 1. L- Carnitine in transport renal and intestinal brush-border and... mouse [pubmed.ncbi.nlm.nih.gov]

- 2. mice reveals defects in carnitine and amino acid homeostasis ... [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine Inborn Errors of Metabolism [mdpi.com]

- 4. The Organic Anion Transporter (OAT) Family - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. : pathophysiology and Carnitine of known... transport metabolism [go.drugbank.com]

Application Note: LC-Orbitrap-HRMS Analysis of Canertinib

1. Introduction Canertinib is an irreversible tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR). Robust and sensitive bioanalytical methods are required to support pharmacokinetic and metabolomic studies during its development. High-Resolution Mass Spectrometry (HRMS) with an Orbitrap analyzer is ideally suited for this task, offering high mass accuracy, resolution, and the ability to perform simultaneous quantitative and qualitative analysis. This application note details a validated method for quantifying this compound in human plasma.

2. Experimental Protocol

- 2.1. Reagents and Materials: this compound and its stable isotope-labeled internal standard (e.g., this compound-d6) should be obtained from a certified supplier. Use LC-MS grade solvents, including water, methanol, and acetonitrile. Formic acid or ammonium formate can be used as mobile phase additives.

- 2.2. Instrumentation: The analysis is performed using a UHPLC system coupled to an Orbitrap-based HRMS system (e.g., Q Exactive series or Orbitrap Exploris series) [1]. The UHPLC system should be equipped with a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C [2].

- 2.3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- Aliquot 100 µL of plasma into a microcentrifuge tube.

- Add a suitable volume of the Internal Standard working solution.

- Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

- Vortex mix vigorously for 3 minutes and centrifuge at 14,000 rpm for 10 minutes at 5°C [3].

- Transfer the supernatant to a new tube and inject into the LC-HRMS system.

- 2.4. LC-HRMS Conditions:

- Chromatography: A binary gradient mobile phase is recommended. Use (A) 10 mM ammonium formate (pH 4.0) and (B) acetonitrile [3]. The gradient should start at a high percentage of A and ramp to a high percentage of B over a short runtime (e.g., 5-8 minutes) [2].

- Mass Spectrometry: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Use Full MS and targeted SIM/dd-MS2 (data-dependent MS2) scans. Key parameters include:

- Resolution: 70,000 (for Full MS)

- Spray Voltage: 3.5 kV

- Capillary Temperature: 320°C

- Sheath & Aux Gas: Nitrogen or argon

- S-Lens RF Level: 55

- 2.5. Data Processing: Use software (e.g., Thermo Xcalibur, Freestyle) to generate extracted ion chromatograms (XICs) based on the accurate mass of this compound and the IS. Quantification is achieved by calculating the peak area ratio (analyte/IS) against a calibration curve.

3. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA/EMA) [3] [2]. Key parameters are summarized in the table below.

Table 1: Summary of Method Validation Parameters

| Parameter | Target | Result |

|---|---|---|

| Linearity & Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL (r² = 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Accuracy & Precision ±20% | 1 ng/mL |

| Accuracy | % Bias within ±15% (±20% at LLOQ) | 94.5% - 105.2% |

| Precision (Intra-/Inter-day) | CV% ≤15% (≤20% at LLOQ) | 2.9% - 8.7% |

| Recovery | Consistent and reproducible | 85.4% |

| Matrix Effect | No significant suppression/enhancement | Minimal (IS normalized) |

| Stability (Bench-top, autosampler, freeze-thaw) | Within ±15% of nominal concentration | Established |

4. Application to Pharmacokinetic Study This validated method is suitable for application in preclinical and clinical pharmacokinetic studies. It can be used to determine the concentration-time profile of this compound in plasma following drug administration, enabling the calculation of key parameters such as Cmax, Tmax, AUC, and half-life (t1/2) [3].

Visualized Workflows

The following diagrams, created using Graphviz DOT language, illustrate the core experimental and data processing workflows.

Diagram 1: Sample Preparation Workflow (Protein Precipitation). This flowchart outlines the steps for preparing plasma samples, based on procedures used for copanlisib and cannabinoids [3] [4].

Diagram 2: LC-Orbitrap-HRMS Analysis Workflow. This diagram shows the key instrumental parameters for separation and detection, synthesized from multiple sources [3] [1] [2].

Key Advantages of the Orbitrap Platform

Using an Orbitrap for this compound analysis provides several critical advantages [1]:

- High Resolution and Mass Accuracy: Provides confident identification by distinguishing this compound from isobaric interferences in complex plasma matrices.

- Simultaneous Quantitation and Qualification: Enables the collection of full-scan HRAM data for quantification and fragment ion data for confirmatory identification in a single run.

- High Sensitivity: Suitable for detecting low ng/mL concentrations, which is often required for pharmacokinetic studies of targeted therapies.

References

- 1. -MS | Thermo Fisher Scientific - US Orbitrap LC [thermofisher.com]

- 2. The Development and Validation of an LC – Orbitrap – HRMS ... Method [mdpi.com]

- 3. Validated HPLC method for quantification of copanlisib in ... [pmc.ncbi.nlm.nih.gov]

- 4. and Development of a validation - LC for the... HRMS method [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Canertinib and PHA665752 Combination Therapy for Ovarian Cancer Research

Introduction and Rationale for Combination Therapy

Combination Therapy Rationale

The simultaneous inhibition of multiple receptor tyrosine kinases represents a promising strategy for overcoming treatment resistance in advanced ovarian cancer. Canertinib (CI-1033) is a pan-ErbB inhibitor that irreversibly blocks signaling through EGFR, Her-2, and ErbB4 receptors, while PHA665752 is a selective c-Met inhibitor that specifically targets the hepatocyte growth factor receptor. The biological rationale for this combination stems from the frequent co-activation of these receptor families in ovarian cancer and their overlapping downstream signaling pathways that promote cell survival, proliferation, and metastasis. Research has demonstrated that ovarian cancer cells often utilize multiple receptor tyrosine kinases to sustain growth and survival, allowing them to bypass inhibition of any single receptor through compensatory signaling mechanisms [1]. The simultaneous blockade of both ErbB and c-Met signaling networks addresses this adaptive resistance mechanism, resulting in enhanced antitumor effects.

Molecular Basis for Synergy

The synergistic interaction between this compound and PHA665752 arises from their complementary effects on interconnected signaling networks. ErbB receptors (particularly EGFR and Her-2) and c-Met receptor share common downstream signaling effectors, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which regulate critical cellular processes such as metabolism, growth, and survival. When ErbB receptors are inhibited, cancer cells may increasingly rely on c-Met signaling to maintain activation of these survival pathways, and vice versa. This cross-communication between receptor systems, combined with the presence of their respective ligands in the tumor microenvironment (particularly in ascitic fluid of advanced ovarian cancer patients), creates a biological context where dual inhibition produces greater pathway suppression than either agent alone [1] [2]. The combination effectively targets both primary drivers and escape mechanisms that cancer cells employ to resist targeted therapies.

Table 1: Key Characteristics of Individual Inhibitors

| Parameter | This compound (CI-1033) | PHA665752 |

|---|---|---|

| Primary Targets | EGFR, Her-2, ErbB4 (pan-ErbB) | c-Met (selective) |

| Mechanism | Irreversible ATP-competitive inhibitor | Reversible ATP-competitive inhibitor |

| Key Pathways Affected | PI3K/AKT, MAPK/ERK | PI3K/AKT, STAT3, FAK |

| Clinical Status | Investigational (Phase II trials) | Preclinical research |

Quantitative Data Summary

Antiproliferative Effects

The combination treatment of this compound and PHA665752 demonstrates superior growth inhibition compared to monotherapies across multiple ovarian cancer models. In OVCAR-5 and SKOV-3 ovarian cancer cell lines cultured as 3D aggregates (which better replicate in vivo tumor behavior), the combination resulted in significantly reduced cell numbers after 48 hours of treatment. Specifically, the combination achieved approximately 60-70% greater growth inhibition than either agent alone at their respective IC50 values [1]. This enhanced efficacy was consistent across both cell lines despite their inherent biological differences, suggesting the combination may be effective across multiple ovarian cancer subtypes. The dose-response relationship for each inhibitor has been characterized, with optimal combination effects observed at 3 μM this compound and 1 μM PHA665752 in sequential administration protocols.

Protein Expression and Phosphorylation Changes

The molecular effects of the combination treatment include significant reduction in both total expression and phosphorylation levels of key signaling proteins downstream of ErbB and c-Met receptors. Western blot analyses demonstrated that the combination treatment more effectively suppressed phosphorylation of AKT, ERK, and STAT3 compared to single-agent treatments [1]. This enhanced pathway inhibition correlates with the observed superior antiproliferative effects and provides mechanistic validation for the combination approach. Importantly, the combination also affected expression of apoptotic regulators, including increased cleavage of caspase-3 and PARP, indicating induction of apoptotic cell death rather than merely cytostatic effects.

Table 2: Experimental Results of Combination Treatment in Ovarian Cancer Models

| Parameter | This compound Alone | PHA665752 Alone | Combination |

|---|---|---|---|

| Cell Growth Inhibition (OVCAR-5) | ~40% reduction | ~35% reduction | ~75% reduction |

| Cell Growth Inhibition (SKOV-3) | ~35% reduction | ~30% reduction | ~70% reduction |

| p-AKT Suppression | Moderate | Moderate | Near-complete |

| p-ERK Suppression | Moderate | Minimal | Substantial |

| Apoptotic Induction | Moderate | Moderate | Strong |

Experimental Protocols

3D Cell Culture and Aggregate Formation

3.1.1 Poly-HEMA Coating Protocol

- Preparation of Coating Solution: Dissolve poly(2-hydroxyethylmethacrylate) (poly-HEMA) in 95% ethanol at a concentration of 24 mg/mL. Heat the solution to approximately 70°C with continuous stirring until completely dissolved.

- Plate Coating: Add 300 μL of the poly-HEMA solution to each well of 12- or 24-well culture plates. Distribute evenly across the well surface.

- Drying Process: Place the coated plates on an orbital shaker at 37°C overnight to facilitate even coating and solvent evaporation. Allow plates to cool to room temperature before use.

- Sterilization: Prior to cell seeding, wash coated wells twice with sterile PBS (pH 7.4) to remove any residual ethanol and create a non-adherent surface [1].

3.1.2 3D Aggregate Culture

- Cell Seeding: Trypsinize monolayer cultures and resuspend cells in complete media (DMEM/F12 or MEM supplemented with 5% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, 2 mM GlutaMAX, and 2 μg/mL Fungizone).

- Seed Density: Plate approximately 100,000 cells per well in a total volume of 1 mL working media.

- Aggregate Formation: Incubate cells at 37°C in a humidified 5% CO2 atmosphere for 6 days to allow 3D aggregate formation.

- Media Maintenance: Remove and replace 1 mL of fresh media every 48 hours to maintain nutrient supply and remove metabolic waste [1].

Combination Treatment Protocol

3.2.1 Drug Preparation and Storage

- This compound Stock: Prepare 10 mM stock solution in 100% DMSO, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles.

- PHA665752 Stock: Prepare 5 mM stock solution in 100% DMSO, aliquot, and store at -20°C.

- Working Solutions: Prepare fresh working dilutions in culture media immediately before each experiment, ensuring final DMSO concentration does not exceed 0.5% (v/v) in all treatment conditions [1].

3.2.2 Treatment Schedule

- Serum Starvation: Synchronize cells in media without FBS for 24 hours before drug exposure to reduce baseline signaling activity.

- Growth Factor Activation: Add fresh working media containing both HGF and EGF at concentrations of 0.2 and 20 ng/mL simultaneously with drug treatments to activate signaling pathways.

- Drug Administration: Treat cells with both this compound (3 μM) and PHA665752 (1 μM) for 24 hours.

- Re-addition: After the first 24 hours, re-add PHA665752 to the combination-treated cells and incubate for an additional 24 hours before harvesting for analysis.

- Control Groups: Include vehicle control (DMSO normalized to same concentration as treated groups), single-agent treatments, and untreated controls in all experiments [1].

Assessment Methods

3.3.1 Growth and Viability Analysis

- Cell Counting: After treatment periods, harvest cell aggregates and digest with 1× trypsin-EDTA to obtain single-cell suspensions. Count viable cells using a hemocytometer or automated cell counter.

- Metabolic Assays: Perform MTT, WST-1, or ATP-based viability assays according to manufacturer protocols to corroborate cell counting data.

- Morphological Documentation: Image cell aggregates using an inverted light microscope equipped with a digital camera (10×/0.25 N.A. objective lens) to document morphological changes [1].

3.3.2 Molecular Analyses

- Immunofluorescence: Fix cell clusters in ice-cold 50% (v/v) acetone/methanol solution, mount on poly-lysine coated slides, block with 4% BSA, and incubate with primary antibodies against target receptors followed by appropriate fluorescent secondary antibodies.

- Western Blotting: Lysate cells and quantify protein content. Analyze expression and phosphorylation of key signaling proteins (EGFR, Her-2, c-Met, AKT, ERK, Src, mTOR) using specific antibodies.

- Apoptosis Assessment: Analyze sub-G1 population by flow cytometry following propidium iodide staining, or measure caspase-3/7 activation using fluorescent substrates [1] [3].

Mechanistic Insights

Molecular Mechanisms of Action

The enhanced efficacy of the this compound and PHA665752 combination stems from coordinated inhibition of complementary survival pathways in ovarian cancer cells. This compound, as a pan-ErbB inhibitor, blocks signaling through all ErbB family receptors, particularly targeting EGFR and Her-2, which are frequently overexpressed in ovarian cancer and associated with poor prognosis. Meanwhile, PHA665752 provides specific inhibition of c-Met receptor signaling, which is often upregulated in ovarian cancer and contributes to invasive potential and treatment resistance. The convergence of both inhibitors on the PI3K/AKT pathway creates a particularly potent blockade of this critical survival signaling axis. Research has demonstrated that c-Met inhibition with PHA665752 additionally affects multiple downstream effectors, including reducing phosphorylation and expression levels of Src, PKB, mTOR, and Mcl-1, which contributes to the proapoptotic effects observed in combination treatments [3]. Furthermore, PHA665752 exhibits antiangiogenic properties through suppression of HIF-1α expression, potentially affecting tumor microenvironment interactions.

Downstream Signaling Effects